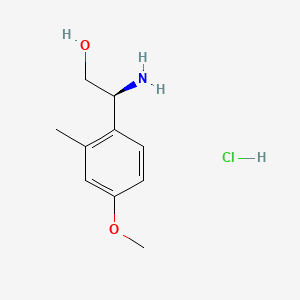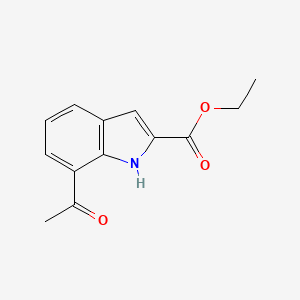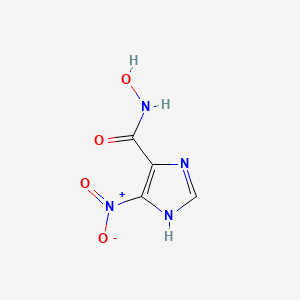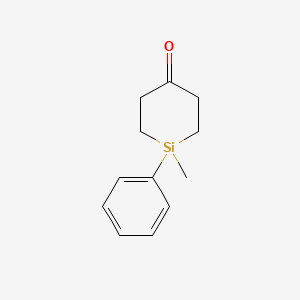
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethyl chain, which is further connected to a 3,5-dimethylphenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(3,5-dimethylphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.
Major Products Formed:
Oxidation: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethane.
Substitution: 2-Methoxy-1-(3,5-dimethylphenyl)ethanol or 2-Cyano-1-(3,5-dimethylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.
Comparación Con Compuestos Similares
- 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,4-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,5-dimethylphenyl)propanol
Comparison: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards nucleophiles and electrophiles .
Propiedades
Fórmula molecular |
C10H12Cl2O |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O/c1-6-3-7(2)5-8(4-6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
Clave InChI |
YRJYMOLNEIACDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(Cl)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
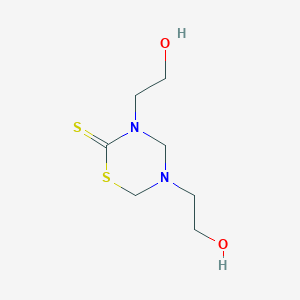
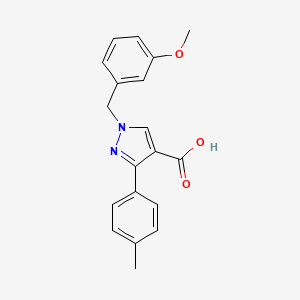


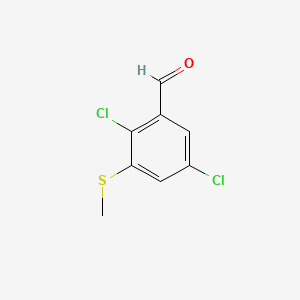


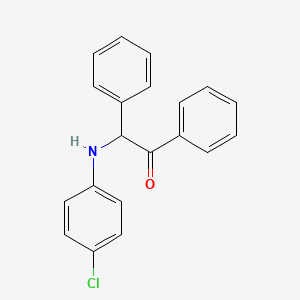
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
